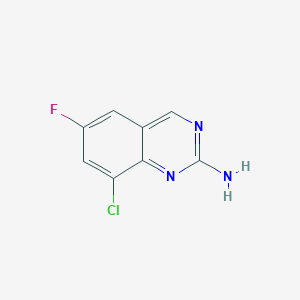
8-Chloro-6-fluoroquinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 8-Chloro-6-fluoroquinazolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Halogenation: Introduction of chlorine and fluorine atoms to the quinazoline core.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
8-Chloro-6-fluoroquinazolin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
8-Chloro-6-fluoroquinazolin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Biological Studies: Researchers use it to study the biological activity of quinazoline derivatives and their potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 8-Chloro-6-fluoroquinazolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it often targets enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation . The exact molecular pathways depend on the specific derivative and its application.
相似化合物的比较
8-Chloro-6-fluoroquinazolin-2-amine can be compared with other quinazoline derivatives such as:
Erlotinib: A tyrosine kinase inhibitor used in cancer therapy.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Afatinib: Known for its broader spectrum of activity against various cancer types.
What sets this compound apart is its unique substitution pattern, which can lead to different biological activities and chemical reactivity compared to other quinazoline derivatives .
属性
分子式 |
C8H5ClFN3 |
|---|---|
分子量 |
197.60 g/mol |
IUPAC 名称 |
8-chloro-6-fluoroquinazolin-2-amine |
InChI |
InChI=1S/C8H5ClFN3/c9-6-2-5(10)1-4-3-12-8(11)13-7(4)6/h1-3H,(H2,11,12,13) |
InChI 键 |
CPKOAEXDYYHPBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=NC(=NC=C21)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(2-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656540.png)

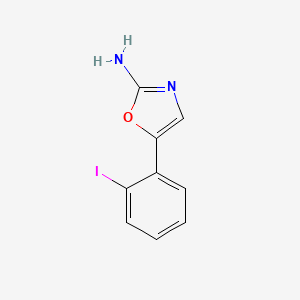
![5-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13656562.png)
![2-(3'-Bromo-[1,1'-biphenyl]-4-yl)naphthalene](/img/structure/B13656566.png)
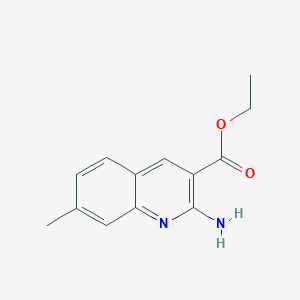

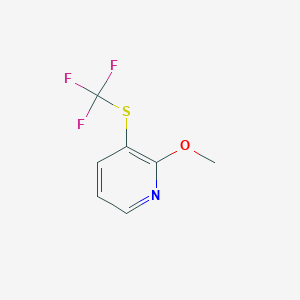
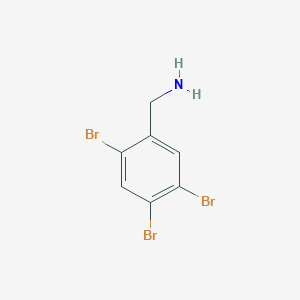
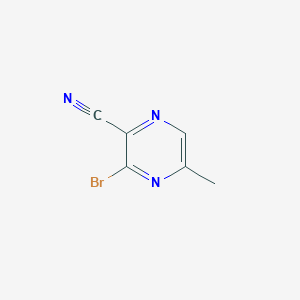
![6-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13656603.png)
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)
